molecular formula C18H14BrNO2 B3460417 2-(4-bromophenoxy)-N-1-naphthylacetamide

2-(4-bromophenoxy)-N-1-naphthylacetamide

Cat. No.: B3460417
M. Wt: 356.2 g/mol
InChI Key: LENIOFHQRODTEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenoxy)-N-1-naphthylacetamide is an acetamide derivative featuring a 4-bromophenoxy group attached to the acetamide backbone and an N-1-naphthyl substituent. The molecular formula is likely C₁₈H₁₄BrNO₂ (molar mass ~356.21 g/mol), analogous to its 2-naphthyl isomer.

Properties

IUPAC Name

2-(4-bromophenoxy)-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO2/c19-14-8-10-15(11-9-14)22-12-18(21)20-17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENIOFHQRODTEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-(4-bromophenoxy)-N-1-naphthylacetamide and related compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound (Target) C₁₈H₁₄BrNO₂ 4-Bromophenoxy, N-1-naphthyl ~356.21 High lipophilicity; potential bioactivity via halogen and π-π interactions (inferred).
2-(4-Bromophenoxy)-N-(2-naphthyl)acetamide (Isomer) C₁₈H₁₄BrNO₂ 4-Bromophenoxy, N-2-naphthyl 356.21 Structural isomerism may alter binding affinity or solubility compared to 1-naphthyl analog.
2-(6-Bromo-2-methoxy-1-naphthyl)-N-(4-methyl-2-pyridinyl)acetamide C₁₉H₁₇BrN₂O₂ 6-Bromo-2-methoxy-naphthyl, 4-methylpyridinyl 409.26 Methoxy enhances solubility; pyridinyl enables hydrogen bonding. ChemSpider ID: 622812-91-3.
N-[(1R)-1-(4-Bromophenyl)ethyl]-2-methoxyacetamide C₁₁H₁₃BrNO₂ 4-Bromophenyl ethyl, methoxy 286.13 Chiral center (R-configuration); methoxy improves metabolic stability.
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide C₁₅H₁₄BrNO₂ 4-Bromophenyl, 2-methoxyphenyl 336.19 Demonstrated antimicrobial activity against bacterial strains (e.g., S. aureus).
2-(4-Bromophenoxy)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]acetamide C₁₃H₁₄BrN₃O₂ 4-Bromophenoxy, 1-methylpyrazolylmethyl 340.18 Heterocyclic pyrazole may enhance target selectivity; used in screening libraries.

Key Structural and Functional Insights

Positional Isomerism: The 1-naphthyl vs.

Substituent Effects: Methoxy Groups (): Improve solubility and hydrogen-bonding capacity but may reduce membrane permeability.

Bromine Impact: The 4-bromophenoxy group increases molecular weight and lipophilicity (logP), favoring hydrophobic interactions in drug-receptor binding.

Chirality : Compounds like N-[(1R)-1-(4-Bromophenyl)ethyl]-2-methoxyacetamide () highlight the role of stereochemistry in biological activity, though chirality data for the target compound are unavailable.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromophenoxy)-N-1-naphthylacetamide
Reactant of Route 2
Reactant of Route 2
2-(4-bromophenoxy)-N-1-naphthylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.